molecular formula C3H12O4Si2 B3029169 Silicic acid, trimethylsilyl ester CAS No. 56275-01-5

Silicic acid, trimethylsilyl ester

Cat. No.: B3029169
CAS No.: 56275-01-5
M. Wt: 168.3 g/mol
InChI Key: MNTALGTVSQTALQ-UHFFFAOYSA-N
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Description

Trimethylsilyl group is a functional group in organic chemistry. This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of a molecule . Silicic acid, trimethylsilyl ester is not normally found in nature .


Synthesis Analysis

The synthesis of this compound involves the use of trimethylsilylating agents such as trimethylsilyl chloride and bis(trimethylsilyl)acetamide . The synthesis process also involves the reaction between molybdate reactive silicic acids (MRS acid) and polysilicic acid .


Molecular Structure Analysis

The molecular structure of this compound is a cage-like double three-ring silicic acid trimethylsilyl ester containing six inequivalent SiO4 tetrahedra and trimethylsilyl groups .


Chemical Reactions Analysis

The polymerization of silicic acid is divided into three processes: the formation of polysilicic acid by the reaction between molybdate reactive silicic acids (MRS acid), the particle growth of polysilicic acid by the reaction between MRS acid and polysilicic acid, and the particle growth of polysilicic acid by the reaction between polysilicic acids .

Scientific Research Applications

1. Structural Studies

Silicic acid, trimethylsilyl ester, has been crucial in understanding the structural aspects of silicate anions. For example, the structure of trimethylsilyl cyclohepta silicic acid ester was determined through direct methods, providing insights into its unique seven-membered ring formed by silicon-oxygen tetrahedra (Smolin et al., 1993).

2. Model Compounds for Silicates

Trimethylsilyl esters of silicic acids serve as model compounds for silicates, aiding in the understanding of silicon-29 chemical shifts. These esters offer comparability to silicic acid anions found in aqueous solutions, which is valuable for research in silicate chemistry (Bertling & Marsmann, 1988).

3. Gas Chromatography Applications

Trimethylsilyl esters, such as those derived from plant acids, have been widely used in gas-liquid chromatography. They offer advantages in solvent extraction, silylation kinetics, and stability of derivatives, making them useful in the analysis of various organic compounds (Englmaier, 1980).

4. Polymerization Studies

In the field of polymer science, trimethylsilyl esters of silicic acids have been instrumental in studying the polymerization of silicic acid adsorbed on substrates like iron(III) hydroxide. This research helps in understanding the mechanisms of polymerization in different pH and concentration conditions (Yokoyama et al., 1984).

5. Synthesis of New Compounds

Research involving trimethylsilyl esters of silicic acids has led to the synthesis of novel crystalline compounds. For instance, a cage-like double three-ring silicic acid trimethylsilyl ester was synthesized, contributing to the development of new materials with unique properties (Hoebbel et al., 1987).

6. Chromatographic Analysis

The use of trimethylsilyl esters in capillary-column gas chromatography demonstrates their advantages in the analysis of silicate systems. They provide improved separation parameters and methods for qualitative and quantitative analysis, particularly in silicic acid solutions (Garzó et al., 1978).

7. Derivatization in Chromatography

Trimethylsilyl esters are also significant in the derivatization process for chromatography, especially in the analysis of amino acids and related biological compounds. They enable improved chromatographic resolution and stable derivative formation (Gehrke & Leimer, 1971).

Mechanism of Action

While the exact mechanism of action for silicic acid, trimethylsilyl ester is not fully understood, it is known that trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry .

Safety and Hazards

The safety data sheet for a similar compound, trimethylsiloxysilicate, indicates that it is a highly flammable liquid and vapor. It can cause serious eye irritation, skin irritation, and may damage fertility or the unborn child .

Properties

IUPAC Name

trihydroxy(trimethylsilyloxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H12O4Si2/c1-8(2,3)7-9(4,5)6/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNTALGTVSQTALQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H12O4Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56275-01-5, 101649-59-6
Record name Trimethylsiloxysilicate (m/q 0.8-1.0)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056275015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimethylsilyl trihydrogen silicate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101649596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRIMETHYLSILYL TRIHYDROGEN SILICATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU6EUR7UAY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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